molecular formula C22H28O4 B051256 6,7-Epoxycanrenone CAS No. 114577-01-4

6,7-Epoxycanrenone

Cat. No. B051256
M. Wt: 356.5 g/mol
InChI Key: FSIPNQUJIAOSNJ-VRQGMAQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Epoxycanrenone, also known as spironolactone, is a synthetic steroid that has been widely used in the medical field for its diuretic and antiandrogenic properties. It is a derivative of the natural hormone aldosterone and is primarily used to treat conditions such as hypertension, edema, and congestive heart failure. However, recent scientific research has revealed that 6,7-Epoxycanrenone has several other potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 6,7-Epoxycanrenone is complex and involves several different pathways. One of the main mechanisms of action of 6,7-Epoxycanrenone is its ability to inhibit the activity of the androgen receptor. This results in a decrease in the production of androgens, which are known to promote the growth and proliferation of certain types of cancer cells. 6,7-Epoxycanrenone also has an inhibitory effect on the production of aldosterone, which is a hormone that regulates salt and water balance in the body.

Biochemical And Physiological Effects

6,7-Epoxycanrenone has several biochemical and physiological effects on the body. It has been shown to increase the excretion of sodium and water from the body, which makes it an effective diuretic. It also has an antiandrogenic effect, which makes it useful in the treatment of conditions such as hirsutism and acne. In addition, 6,7-Epoxycanrenone has been shown to have anti-inflammatory properties, which makes it useful in the treatment of conditions such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6,7-Epoxycanrenone in lab experiments is that it is a well-established compound with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one of the limitations of using 6,7-Epoxycanrenone in lab experiments is that it has several off-target effects, which can make it difficult to isolate the specific effects of the compound.

Future Directions

There are several future directions for research on 6,7-Epoxycanrenone. One area of research is the development of new derivatives of 6,7-Epoxycanrenone that have improved efficacy and fewer off-target effects. Another area of research is the development of new methods for the synthesis of 6,7-Epoxycanrenone that are more efficient and cost-effective. Finally, there is a need for further research on the mechanisms of action of 6,7-Epoxycanrenone, particularly in the context of its anti-cancer properties.

Synthesis Methods

The synthesis of 6,7-Epoxycanrenone is a complex process that involves several steps. The starting material for the synthesis is pregnenolone, which is then converted into progesterone through a series of chemical reactions. Progesterone is then converted into 17α-hydroxyprogesterone, which is further converted into 6,7-Epoxycanrenonene through a series of chemical reactions involving epoxidation, hydrolysis, and reduction.

Scientific Research Applications

6,7-Epoxycanrenone has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications of 6,7-Epoxycanrenone is in the treatment of certain types of cancer. Studies have shown that 6,7-Epoxycanrenone has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been particularly effective in the treatment of breast cancer, prostate cancer, and ovarian cancer.

properties

CAS RN

114577-01-4

Product Name

6,7-Epoxycanrenone

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,4R,10R,11S,14S,15R,18S)-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C22H28O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11,13-14,17-19H,3-10H2,1-2H3/t13-,14-,17+,18+,19-,20+,21-,22+/m0/s1

InChI Key

FSIPNQUJIAOSNJ-VRQGMAQHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3[C@@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C

SMILES

CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C

Canonical SMILES

CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C

synonyms

6,7-epoxy-3-oxo-4-pregnene-21,17-carbolactone
6,7-epoxy-3-oxopregn-4-ene-21,17-carbolactone
6,7-epoxycanrenone

Origin of Product

United States

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